1-(Iodooxy)-N,N,2,2,6,6-hexamethyl-N-octylpiperidin-4-aminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Iodooxy)-N,N,2,2,6,6-hexamethyl-N-octylpiperidin-4-aminium is a complex organic compound characterized by its unique structure and properties. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its structure includes an iodooxy group, which imparts distinctive reactivity and functionality.
Vorbereitungsmethoden
The synthesis of 1-(Iodooxy)-N,N,2,2,6,6-hexamethyl-N-octylpiperidin-4-aminium involves several steps, typically starting with the preparation of the piperidine ring. The hexamethyl substitution is introduced through alkylation reactions, followed by the addition of the octyl group.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
1-(Iodooxy)-N,N,2,2,6,6-hexamethyl-N-octylpiperidin-4-aminium undergoes various chemical reactions, including:
Oxidation: The iodooxy group can participate in oxidation reactions, often using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the iodooxy group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodooxy group is replaced by other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
1-(Iodooxy)-N,N,2,2,6,6-hexamethyl-N-octylpiperidin-4-aminium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through oxidation and substitution reactions.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying biological processes.
Industry: Used in the production of specialty chemicals and materials, leveraging its unique chemical properties
Wirkmechanismus
The mechanism of action of 1-(Iodooxy)-N,N,2,2,6,6-hexamethyl-N-octylpiperidin-4-aminium involves its interaction with molecular targets through its iodooxy group. This group can participate in redox reactions, altering the oxidation state of target molecules and affecting their function. The compound may also interact with specific enzymes or receptors, modulating their activity and influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
1-(Iodooxy)-N,N,2,2,6,6-hexamethyl-N-octylpiperidin-4-aminium can be compared with other similar compounds, such as:
1-Iodo-2,2,6,6-tetramethylpiperidine: Similar structure but lacks the octyl group, resulting in different reactivity and applications.
N,N,2,2,6,6-Hexamethylpiperidin-4-amine: Lacks the iodooxy group, leading to different chemical behavior and uses.
Octylpiperidine derivatives: Various derivatives with different substituents, each with unique properties and applications
The uniqueness of this compound lies in its combination of the iodooxy group with the hexamethyl and octyl substitutions, providing a distinct set of chemical and biological properties.
Eigenschaften
CAS-Nummer |
161776-23-4 |
---|---|
Molekularformel |
C19H40IN2O+ |
Molekulargewicht |
439.4 g/mol |
IUPAC-Name |
(1-iodooxy-2,2,6,6-tetramethylpiperidin-4-yl)-dimethyl-octylazanium |
InChI |
InChI=1S/C19H40IN2O/c1-8-9-10-11-12-13-14-22(6,7)17-15-18(2,3)21(23-20)19(4,5)16-17/h17H,8-16H2,1-7H3/q+1 |
InChI-Schlüssel |
BBKFGPKTUCLAIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC[N+](C)(C)C1CC(N(C(C1)(C)C)OI)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.